(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an allyl group, a sulfamoyl group, a benzothiazole group, and a chromene group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and chromene groups would form two fused aromatic rings, which could have interesting electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the degree of conjugation in the molecule, the presence of polar functional groups, and the overall shape of the molecule .Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
A study by Raval, Naik, and Desai (2012) detailed a microwave-assisted synthesis method for creating derivatives related to our compound of interest. This environmentally friendly procedure resulted in compounds with significant antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents Raval, J., Naik, B. N., & Desai, K. R. (2012). A Convenient, Rapid Microwave-Assisted Synthesis of 2-Substituted Phenyl-2,3-Dihydrobenzo[B][1,4]Thiazepine-3-Carboxamide Derivatives and Its Antimicrobial Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 187, 255-267.
Chemosensors for Cyanide Anions
Wang et al. (2015) synthesized coumarin benzothiazole derivatives, closely related to the compound , demonstrating their utility as chemosensors for cyanide anions. These compounds showed significant changes in color and fluorescence upon reaction with cyanide, suggesting applications in environmental monitoring and safety Wang, K., et al. (2015). Coumarin benzothiazole derivatives as chemosensors for cyanide anions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 144, 235-242.
Antimicrobial Evaluation of Sulfonamide Derivatives
Darwish et al. (2014) embarked on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, aimed at antimicrobial applications. These compounds, which are structurally related to our compound of interest, showed promising results in in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents Darwish, E., et al. (2014). Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. International Journal of Molecular Sciences, 15, 1237-1254.
Antimicrobial and Antiproliferative Agents
A study by Abd El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties, including thiazoles and chromenes, similar to our compound of interest. These compounds were evaluated for their cytotoxic activity against human cell lines and antimicrobial activities, revealing some compounds with significant effects, suggesting their potential in medical applications Abd El-Gilil, S. M. (2019). Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. Journal of Molecular Structure.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-oxo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S2/c1-2-9-23-15-8-7-13(30(21,26)27)11-17(15)29-20(23)22-18(24)14-10-12-5-3-4-6-16(12)28-19(14)25/h2-8,10-11H,1,9H2,(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKENLVVQCPXFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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